morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone
Overview
Description
Morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone is an organic compound that belongs to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone typically involves the condensation of suitably substituted chalcones with isoniazid in acetic acid . The reaction conditions often include warming the mixture on a water bath maintained at 60°C, followed by the addition of morpholine with constant stirring . The mixture is then poured into crushed ice, stirred, and kept overnight at room temperature to obtain the precipitate, which is filtered and dried .
Chemical Reactions Analysis
Morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an inhibitor of specific enzymes involved in disease pathways
Mechanism of Action
The mechanism of action of morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can affect various cellular pathways and processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone can be compared with other similar compounds, such as:
1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanone: This compound also contains a pyrazole and pyridine ring but differs in its substitution pattern and specific functional groups.
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]methanone: This compound has a similar core structure but includes a fluorine atom and an indole ring, which can alter its chemical properties and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of both morpholine and pyrazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(23-8-10-25-11-9-23)16-4-6-20-18(13-16)15-3-1-2-14(12-15)17-5-7-21-22-17/h1-7,12-13H,8-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQDAZMZCSKZEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2)C3=CC=CC(=C3)C4=CC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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